molecular formula C22H25N3O4 B11422465 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)-N-(propan-2-yl)acetamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)-N-(propan-2-yl)acetamide

Cat. No.: B11422465
M. Wt: 395.5 g/mol
InChI Key: IXKRFACFYWGVHB-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the oxadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Methylphenoxy Group: The 2-methylphenoxy group is attached through etherification reactions using appropriate phenols and alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)-N-(propan-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The oxadiazole ring and the aromatic substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)-N-(propan-2-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)-N-propan-2-ylacetamide

InChI

InChI=1S/C22H25N3O4/c1-15(2)25(21(26)14-28-19-8-6-5-7-16(19)3)13-20-23-22(24-29-20)17-9-11-18(27-4)12-10-17/h5-12,15H,13-14H2,1-4H3

InChI Key

IXKRFACFYWGVHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C(C)C

Origin of Product

United States

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